N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide
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Overview
Description
N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is an organic compound that belongs to the class of phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Mechanism of Action
Target of Action
N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is a complex compound that has been studied for its potential anti-tubercular activity . The primary targets of this compound are likely to be the proteins involved in the survival and proliferation of Mycobacterium tuberculosis . .
Mode of Action
It is known that compounds with a piperidine nucleus have a wide range of biological activities . They can act as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
It is known that compounds with a piperidine nucleus can affect a wide range of biochemical pathways . For example, they can inhibit cholinesterase receptors, which are involved in nerve signal transmission .
Pharmacokinetics
It is known that compounds with a piperidine nucleus can have a wide range of pharmacokinetic properties .
Result of Action
It is known that compounds with a piperidine nucleus can have a wide range of effects at the molecular and cellular level .
Action Environment
It is known that the efficacy and stability of compounds with a piperidine nucleus can be influenced by a variety of environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide typically involves the reaction of a piperidine derivative with a benzyl halide and a pyridine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Phenylpyridines: These compounds contain a benzene ring linked to a pyridine ring and are known for their diverse chemical and biological properties.
Uniqueness
N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a piperidine ring substituted with a benzyl group and a pyridine moiety , along with a carbothioamide functional group . This configuration is critical for its biological activity, as the piperidine nucleus is known for diverse pharmacological properties.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Piperidine ring with benzyl and pyridine substitutions | Antimicrobial, enzyme inhibition |
N-(4-chloro-2-methylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide | Hydroxymethyl and chloro substitutions on piperidine | Diverse biological activities |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and infections .
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, making it a candidate for further research in infectious disease treatment .
- Cytotoxic Effects : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of this compound. For instance, it has been tested against various bacterial strains, showing promising results comparable to established antibiotics .
Cytotoxicity Studies
In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., HepG2 and A549), the compound exhibited significant anti-proliferative activity with IC50 values below 10 µM . This indicates strong potential for development as an anticancer agent.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds has provided insights into how modifications to the piperidine ring and substituents affect biological activity. For example, variations in the benzyl or pyridine substitutions can significantly alter potency against specific targets .
Case Studies
- Inhibition of PHGDH : A study focused on inhibitors of the enzyme phosphoglycerate dehydrogenase (PHGDH) found that derivatives of piperidine carbothioamides showed low micromolar inhibition, indicating a potential role in metabolic disease treatment .
- Anticancer Properties : In vitro assays demonstrated that this compound could effectively inhibit cell viability in multiple cancer cell lines, supporting its candidacy for further development as an anticancer drug .
Properties
IUPAC Name |
N-benzyl-2-pyridin-3-ylpiperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c22-18(20-13-15-7-2-1-3-8-15)21-12-5-4-10-17(21)16-9-6-11-19-14-16/h1-3,6-9,11,14,17H,4-5,10,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSHQNOGDDEWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=S)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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